molecular formula C15H15N3O B12752898 4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carboxaldehyde CAS No. 87474-38-2

4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carboxaldehyde

Cat. No.: B12752898
CAS No.: 87474-38-2
M. Wt: 253.30 g/mol
InChI Key: CRQDBRRXNFKMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carboxaldehyde is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a pyrido-diazepine core with a phenyl group and a carboxaldehyde functional group, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a phenylhydrazine derivative with a suitable aldehyde, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carboxaldehyde stands out due to its unique combination of a pyrido-diazepine core with a phenyl group and a carboxaldehyde functional group. This structural uniqueness contributes to its diverse range of potential biological activities and makes it a valuable scaffold for drug discovery .

Properties

CAS No.

87474-38-2

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

4-phenyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine-2-carbaldehyde

InChI

InChI=1S/C15H15N3O/c19-10-12-9-14(11-5-2-1-3-6-11)18-15-13(17-12)7-4-8-16-15/h1-8,10,12,14,17H,9H2,(H,16,18)

InChI Key

CRQDBRRXNFKMOF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(NC1C3=CC=CC=C3)N=CC=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.